Product packaging for 7-(Benzyloxy)isoquinoline(Cat. No.:)

7-(Benzyloxy)isoquinoline

Cat. No.: B8782173
M. Wt: 235.28 g/mol
InChI Key: TZCRQKUXTYFUCV-UHFFFAOYSA-N
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Description

Contextual Significance of the Isoquinoline (B145761) Core

The isoquinoline framework is a cornerstone in the architecture of many biologically active molecules and complex synthetic targets.

The isoquinoline nucleus is a structurally diverse and significant framework in both synthetic organic and medicinal chemistry. rsc.orgnih.gov Its presence is a defining feature in a vast number of natural products, particularly alkaloids, and synthetic compounds with pronounced pharmacological activities. fiveable.mersc.org Consequently, the development of efficient methods for constructing and functionalizing the isoquinoline skeleton is a major focus for synthetic chemists. rsc.orgnih.gov The inherent aromatic and planar nature of the isoquinoline system allows it to engage in interactions like π-stacking, which is crucial for molecular recognition and binding to biological targets. fiveable.me In medicinal chemistry, derivatives of isoquinoline are investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurochemical agents. nih.govnih.govresearchgate.netresearchgate.net The structural motif is a key component in numerous clinically used drugs. nih.govresearchgate.net

The isoquinoline core is widely regarded as a "privileged scaffold" in drug discovery. rsc.orgnih.govnih.gov This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the design of novel therapeutic agents. nih.govresearchgate.net The versatility of the isoquinoline ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. rsc.orgontosight.ai This structural adaptability has led to its incorporation into drugs targeting a broad spectrum of diseases, such as cancer, infectious diseases, and disorders of the central nervous system. nih.govnih.gov Furthermore, the isoquinoline skeleton is a recurring theme in the structures of many complex natural products, including alkaloids like papaverine (B1678415) and morphine. fiveable.mersc.org The synthesis of these natural products and their analogues often relies on strategies for the construction of the core isoquinoline ring. rsc.orgnih.govbohrium.comnih.gov

Strategic Utility of the Benzyloxy Moiety in Organic Synthesis

The benzyloxy group, the ether formed from benzyl (B1604629) alcohol, is a widely employed functional group in organic synthesis, primarily for its role as a protecting group for hydroxyl functions.

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. numberanalytics.com The benzyloxy group serves as a robust and reliable protecting group for alcohols. wikipedia.org The process, known as benzylation, typically involves the reaction of an alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. organic-chemistry.org This converts the reactive hydroxyl group into a much less reactive benzyl ether. ddugu.ac.in The choice of base can allow for selective protection; for example, using a mild base like silver(I) oxide can enable the monobenzylation of diols. organic-chemistry.org For substrates that are sensitive to basic conditions, alternative methods using reagents like benzyl trichloroacetimidate (B1259523) under acidic conditions are available. organic-chemistry.org

A key advantage of the benzyl ether as a protecting group is its stability across a wide range of chemical conditions, including exposure to many acidic and basic reagents, as well as various nucleophiles, electrophiles, and some oxidizing and reducing agents. organic-chemistry.org This stability ensures the protecting group remains intact during subsequent synthetic transformations. ddugu.ac.in

Despite its robustness, the benzyl group can be removed (deprotected) under specific and often mild conditions, restoring the original hydroxyl group. wikipedia.org The versatility in cleavage methods allows for its selective removal in the presence of other functional groups, a crucial aspect of complex molecule synthesis. organic-chemistry.org

Table 1: Common Cleavage Methods for Benzyl Ethers

Method Reagents Key Features Citations
Catalytic Hydrogenolysis H₂, Palladium on Carbon (Pd/C) Very common and mild; not compatible with alkenes/alkynes. organic-chemistry.orgwikipedia.org
Transfer Hydrogenolysis 1,4-Cyclohexadiene, Pd/C Avoids use of gaseous hydrogen. organic-chemistry.org
Strong Acid Cleavage Strong acids (e.g., HBr, BCl₃) Effective but limited to acid-stable substrates. organic-chemistry.orgorganic-chemistry.org
Oxidative Cleavage Ozone (O₃), DDQ Useful for specific substrates; p-methoxybenzyl (PMB) ethers are particularly susceptible to DDQ. organic-chemistry.orgwikipedia.orgresearchgate.net

| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Powerful method, but can reduce other functional groups. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The presence of a benzyloxy group can extend beyond simple protection and actively influence the outcome of a chemical reaction. Its steric bulk can direct incoming reagents to the less hindered face of a molecule, thereby controlling stereoselectivity. Furthermore, the electronic nature of the benzylic oxygen can affect the reactivity of adjacent centers. rsc.org

Table of Mentioned Compounds

Compound Name
7-(Benzyloxy)isoquinoline
Benzyl alcohol
Benzyl bromide
Benzyl trichloroacetimidate
Isoquinoline
Morphine
Papaverine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B8782173 7-(Benzyloxy)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

7-phenylmethoxyisoquinoline

InChI

InChI=1S/C16H13NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-11H,12H2

InChI Key

TZCRQKUXTYFUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 7 Benzyloxy Isoquinoline and Its Derivatives

Formation of the Isoquinoline (B145761) Nucleus

The construction of the fundamental isoquinoline skeleton can be achieved through a variety of classical and modern synthetic strategies. These methods offer different levels of efficiency, regioselectivity, and functional group tolerance.

Bischler-Napieralski Cyclization and Related Condensation Reactions

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jst.go.jpresearchgate.net The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic attack. nrochemistry.comscielo.br

The general mechanism can proceed through two main pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate. jst.go.jp The reaction conditions can influence the predominant pathway. jst.go.jp For instance, the use of POCl₃ often leads to the formation of an imidoyl phosphate, which is a good leaving group, facilitating the cyclization. researchgate.net

A relevant example demonstrating the utility of this reaction for precursors of 7-substituted isoquinolines is the cyclization of a phenolic bromo-amide, N-[2-(4-benzyloxy-2-bromo-5-hydroxyphenyl)ethyl]-2-bromo-4,5-methylenedioxyphenylacetamide. This reaction, a key step in the synthesis of the alkaloid dl-cularicine, yields a 7-benzyloxy-substituted dihydroisoquinoline derivative. ysu.am The subsequent aromatization of the dihydroisoquinoline product to the fully aromatic isoquinoline can be achieved through oxidation. wikipedia.org

Reaction Description Key Reagents Product Type References
Bischler-Napieralski ReactionIntramolecular cyclization of β-arylethylamides.POCl₃, P₂O₅3,4-Dihydroisoquinolines wikipedia.orgnrochemistry.comjst.go.jpresearchgate.net
AromatizationOxidation of 3,4-dihydroisoquinolines.Oxidizing agentsIsoquinolines wikipedia.org

Pummerer Reaction Strategies for Isoquinoline Derivatives

The Pummerer reaction, which typically involves the rearrangement of a sulfoxide (B87167) in the presence of an acylating agent, has been ingeniously adapted for the synthesis of various heterocyclic compounds, including isoquinolines. jst.go.jp This strategy offers a versatile tool for introducing functional groups and constructing complex molecular frameworks under mild conditions. scispace.com The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which can be trapped intramolecularly by a nucleophile to effect cyclization. scispace.com

A strategy for the synthesis of substituted isoquinolines involves a sequential Pummerer-Diels-Alder reaction. In this approach, the Pummerer reaction of an appropriately substituted pyridylmethyl sulfoxide generates a transient furo[3,4-c]pyridine (B3350340) intermediate. This intermediate can then undergo a Diels-Alder reaction, and subsequent base-induced ring opening and aromatization can lead to the formation of a substituted isoquinoline derivative. mdpi.com While a direct synthesis of 7-(benzyloxy)isoquinoline using this method is not explicitly detailed, the strategy highlights the potential of Pummerer-type reactions in constructing the isoquinoline core with various substitution patterns. mdpi.com

Improved methods for the synthesis of 1,2,3,4-tetrahydroisoquinolines, which are precursors to isoquinolines, have been developed using an intramolecular cyclization of N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine via a Pummerer reaction. researchgate.net The cyclization is affected by the position of methoxy (B1213986) groups on the aryl ring, indicating the influence of electronic factors on the reaction's efficiency. beilstein-journals.org

Reaction Type Key Features Intermediate Application References
Pummerer ReactionRearrangement of sulfoxides with acylating agents.Thionium ionSynthesis of heterocycles. jst.go.jpscispace.com
Sequential Pummerer-Diels-AlderGeneration of furo[3,4-c]pyridines and subsequent cycloaddition.Furo[3,4-c]pyridineSynthesis of substituted isoquinolines. mdpi.com
Intramolecular Pummerer CyclizationCyclization of N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamines.Thionium ionSynthesis of 1,2,3,4-tetrahydroisoquinolines. researchgate.net

Metal-Catalyzed and Metal-Free Approaches to Isoquinoline Formation

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolines, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.net Palladium, rhodium, and ruthenium are among the most frequently used metals for these transformations. researchgate.net For instance, palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides access to 3,4-substituted hydroisoquinolin-1(2H)-ones. researchgate.net

Metal-free approaches for isoquinoline synthesis have also gained significant attention. These methods avoid the use of potentially toxic and expensive metal catalysts. One such strategy involves the one-pot tandem synthesis of 3-keto-isoquinolines from aldehydes and phenacyl azides under transition-metal-free conditions. rsc.org An example from this work includes the synthesis of (7-(benzyloxy)-6-methoxyisoquinolin-3-yl)(naphthalen-2-yl)methanone, demonstrating the applicability of this method for preparing isoquinolines with a benzyloxy group at the 7-position. rsc.org

Furthermore, copper-catalyzed C–N bond formation reactions have been employed in the synthesis of fused isoquinoline systems, such as benzimidazo[1,2-a]isoquinolines, from 1-aminoisoquinolines and arylboronic acids. researchgate.net

Approach Catalyst/Conditions Key Transformation Example Product Class References
Metal-CatalyzedPalladium, Rhodium, RutheniumC-H activation/annulationSubstituted hydroisoquinolinones researchgate.net
Metal-FreeTandem reaction, base-mediatedCondensation and cyclization3-Keto-isoquinolines rsc.org
Metal-CatalyzedCopperC-N bond formationFused isoquinolines researchgate.net

C-H Activation Protocols in Isoquinoline Synthesis

Direct C–H activation has become a highly attractive and atom-economical strategy for the synthesis of isoquinolines. dmaiti.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Rhodium(III)-catalyzed C–H activation and annulation of aromatic compounds with alkynes is a prominent example. wikipedia.org

The synthesis of 1-alkoxyisoquinolines has been achieved via a cascade reaction involving the in situ generation of imidates from α-azido ethers, followed by a rhodium-catalyzed annulation with alkynes. byjus.com This method allows for the introduction of an alkoxy group at the C1 position. While this specific example focuses on the 1-position, the principle of C–H activation holds promise for the synthesis of isoquinolines with substitution at other positions, including the 7-position, by choosing appropriately substituted starting materials. The use of directing groups on the aromatic precursor is crucial for controlling the regioselectivity of the C–H activation step. masterorganicchemistry.com

Catalyst System Directing Group Key Transformation Product References
Rhodium(III)Imine, OximeC-H activation/annulation with alkynesSubstituted Isoquinolines dmaiti.comwikipedia.org
Diruthenium/DirhodiumImidate (from azide)Cascade C-H activation/annulation1-Alkoxyisoquinolines byjus.com

Introduction of the Benzyloxy Group at the 7-Position

Once the isoquinoline nucleus is formed, or from a suitable precursor, the benzyloxy group can be introduced at the 7-position. The Williamson ether synthesis is a fundamental and widely employed method for this purpose.

Williamson Ether Synthesis for Benzyl (B1604629) Ether Formation

The Williamson ether synthesis is a classic Sₙ2 reaction involving the reaction of an alkoxide with an alkyl halide to form an ether. youtube.com This method is highly effective for preparing both symmetrical and unsymmetrical ethers. The reaction mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution.

For the synthesis of this compound, the starting material is 7-hydroxyisoquinoline (B188741). The synthesis of 7-hydroxyisoquinoline can be achieved by heating 7-methoxyisoquinoline (B1361142) with pyridine (B92270) hydrochloride. The phenolic hydroxyl group of 7-hydroxyisoquinoline is then deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding 7-isoquinolinate anion. youtube.com This nucleophilic anion then reacts with benzyl bromide or benzyl chloride in an Sₙ2 reaction to displace the halide and form the desired this compound. The choice of a primary benzylic halide is crucial as it is an excellent substrate for Sₙ2 reactions.

Step Reaction Reagents Intermediate/Product References
1DemethylationPyridine hydrochloride, heat7-Hydroxyisoquinoline
2DeprotonationSodium hydride, Potassium carbonate7-Isoquinolinate anion youtube.com
3Sₙ2 ReactionBenzyl bromide, Benzyl chlorideThis compound

Application of 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate (B1224126) (BnOPT) in Benzylation

2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate (BnOPT) has emerged as a highly effective reagent for the benzylation of alcohols under mild and nearly neutral conditions. digitellinc.com This method provides a valuable alternative to traditional techniques that often require harsh acidic or basic environments, which may not be suitable for sensitive substrates. orgsyn.orgwiley.com

Proposed Reaction Mechanism of BnOPT-Mediated Benzylation

The benzylation process using BnOPT is believed to proceed through an S\textsubscript{N}1-like mechanism. orgsyn.org Thermal activation of BnOPT leads to its ionization, generating a reactive phenylcarbenium species. This electrophilic intermediate is then trapped by a nucleophilic alcohol, resulting in the formation of the corresponding benzyl ether. The reaction's thermal nature and near-neutral conditions eliminate the need for strong acids or bases. orgsyn.orgresearchgate.net

Chemoselective Benzylation of Alcohols and Other Functional Groups

BnOPT demonstrates notable chemoselectivity, allowing for the targeted benzylation of alcohols in the presence of other functional groups. orgsyn.orgresearchgate.net

Alcohols vs. Carboxylic Acids: The choice of base plays a critical role in directing the selectivity. While magnesium oxide (MgO) is used for the benzylation of alcohols, triethylamine (B128534) (Et\textsubscript{3}N) is optimal for the esterification of carboxylic acids. orgsyn.orgresearchgate.net This differential reactivity allows for the selective benzylation of alcohols even when carboxylic acids are present in the molecule. orgsyn.org

Alcohols vs. Amines and Amides: Benzylation of alcohols can be achieved with high chemoselectivity in the presence of amides and other functional groups. wiley.comresearchgate.net Interestingly, in the case of N,N-dimethylaniline, an N-methyl to benzyl exchange occurs instead of the anticipated electrophilic aromatic substitution, highlighting that amines can also trap the generated phenylcarbenium species. orgsyn.orgwiley.com

Influence of Reaction Conditions, Including Microwave Heating

The efficiency of BnOPT-mediated benzylation can be influenced by various reaction parameters.

Conventional vs. Microwave Heating: While conventional heating is effective, microwave irradiation has been shown to enhance the reaction. orgsyn.orgresearchgate.net Microwave-assisted reactions often result in higher yields and allow for a reduction in the stoichiometry of BnOPT required. orgsyn.orgresearchgate.net The reaction times are also significantly reduced due to the higher temperatures achieved with microwave heating. orgsyn.org A cooperative approach, combining both convective and microwave heating, has been demonstrated to outperform either method used independently, particularly in Friedel-Crafts benzylation reactions. wiley.com

Solvent and Additives: The choice of solvent and the use of additives can impact the reaction's success. For instance, in some cases, the shape and size of the reaction vessel are crucial, potentially by maximizing the surface area of the insoluble molten salt. researchgate.net The addition of dibenzo-18-crown-6 (B77160) can improve reaction efficiency, likely by enhancing the solubility of the reaction components. researchgate.net

Protection of Phenolic Hydroxyl Groups in Isoquinoline Precursors

The synthesis of complex isoquinoline alkaloids often requires the protection of phenolic hydroxyl groups. This is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. rsc.org The benzyl group is a commonly used protecting group for hydroxyl functions due to its stability under various reaction conditions and its relatively straightforward removal. orgsyn.org In the context of isoquinoline synthesis, the protection of phenolic hydroxyls as benzyl ethers is a key strategy. beilstein-journals.orgresearchgate.net

Specific Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound often involves the preparation of key intermediates that can be further elaborated.

Preparation of 7-Benzyloxy-6-methoxyisoquinoline as a Key Intermediate

7-Benzyloxy-6-methoxyisoquinoline serves as a crucial building block in the synthesis of various isoquinoline alkaloids. beilstein-journals.orgnih.gov Its preparation allows for subsequent functionalization at different positions of the isoquinoline core. For example, direct metalation of 7-benzyloxy-6-methoxyisoquinoline with a Knochel-Hauser base, followed by a cuprate-mediated methylation, can directly yield the corresponding 1-methylated alkaloid. beilstein-journals.orgnih.gov This intermediate is also utilized in the synthesis of other derivatives, such as 6-benzyloxy-7-methoxy analogues of SK channel-blocking alkaloids. uliege.be

Synthesis of 7-Benzyloxy-5-bromo-1-(benzyl)-8-hydroxy-1,2,3,4-tetrahydroisoquinoline Derivatives

A notable method for the synthesis of 7-benzyloxy-5-bromo-1-(benzyl)-8-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives involves a multi-step sequence starting from 4-benzyloxy-2-bromo-5-hydroxyphenethylamine. This amine is condensed with methyl 2-bromo-4,5-methylenedioxyphenylacetate to form a phenolic bromo-amide. Subsequent Bischler-Napieralski reaction of this amide, followed by reduction with sodium borohydride (B1222165) (NaBH4), yields the target 7-benzyloxy-5-bromo-1-(2-bromo-4,5-methylenedioxybenzyl)-8-hydroxy-1,2,3,4-tetrahydroisoquinoline. jst.go.jp This intermediate can be further modified, for instance, through N-methylation. jst.go.jp

Another approach involves the synthesis of 7-(Benzyloxy)-8-bromo-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This is achieved by reacting the corresponding amine with formic acid and paraformaldehyde. acs.org This intermediate can then be used in further synthetic steps, such as the preparation of more complex benzylisoquinoline alkaloids. acs.org

Methodologies for 6-(Benzyloxy)-7-methoxy-1-methyl-3,4-dihydroisoquinoline Synthesis

The synthesis of 6-(benzyloxy)-7-methoxy-1-methyl-3,4-dihydroisoquinoline and related structures often begins with appropriately substituted phenylethylamines. For instance, the synthesis of 7-(benzyloxy)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile starts from vanillin, which undergoes O-benzylation and condensation with nitromethane. acs.org The resulting β-nitrostyrene is reduced, N-formylated, and then subjected to a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline. acs.org N-methylation followed by reaction with potassium cyanide yields the desired α-aminonitrile. acs.org

Functionalization Strategies on this compound Precursors

The strategic functionalization of the this compound core is essential for creating a diverse range of derivatives.

Direct Ring Metalation and Subsequent Electrophilic Quenching

Direct ring metalation has emerged as a powerful tool for the regioselective functionalization of isoquinolines. Methoxy- and benzyloxy-substituted isoquinolines can be selectively metalated at the C-1 position using the Knochel–Hauser base (TMPMgCl·LiCl). rsc.org This magnesiated intermediate can then be trapped with various electrophiles, such as aromatic aldehydes, to produce aryl(isoquinolin-1-yl)carbinols, which are valuable precursors for benzylisoquinoline alkaloids. rsc.org For example, the direct metalation of 7-benzyloxy-6-methoxyisoquinoline with the Knochel–Hauser base, followed by a cuprate-mediated methylation, can directly yield the corresponding 1-methylisoquinoline (B155361) alkaloid, although separation from the starting material can be challenging. beilstein-journals.orgbeilstein-journals.orgnih.gov

Aminomethylation followed by Hydrogenolysis for Methyl Group Introduction

An alternative strategy for introducing a methyl group at the C-1 position involves aminomethylation followed by hydrogenolysis. beilstein-journals.orgbeilstein-journals.orgnih.gov After the direct metalation of a precursor like 7-benzyloxy-6-methoxyisoquinoline, quenching the metalated intermediate with Eschenmoser's salt yields a tertiary benzylamine (B48309) that is easier to purify. beilstein-journals.orgbeilstein-journals.orgnih.gov This amine, after quaternization with iodomethane, can be converted to the desired 1-methylisoquinoline through hydrogenolysis, which cleaves both the benzylamine and the benzyl ether groups. beilstein-journals.orgbeilstein-journals.orgnih.gov This method provides a novel total synthesis pathway for alkaloids such as 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgbeilstein-journals.orgnih.gov

Regioselective Functionalization and Bromination Patterns

Regioselectivity is a key consideration in the functionalization of the isoquinoline nucleus. For instance, in the Bischler-Napieralski cyclization of certain formamidomalonates, the reaction can lead to the predominant formation of one isomer over another. An example is the cyclization that yields 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline preferentially over the 6-benzyloxy-7-bromo isomer. mdpi.com

Bromination of activated aromatic systems can be achieved under mild, metal-free conditions. The combination of bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) bromide can generate dibromo(phenyl)-λ3-iodane in situ, which acts as the reactive brominating agent. sci-hub.se This method has been successfully applied to a variety of substrates, with mono-substituted activated arenes typically yielding para-brominated products in high yields. sci-hub.se The regioselectivity of electrophilic substitution, such as bromination, is highly dependent on the directing effects of the substituents present on the ring. For example, the bromination of a bacteriochlorin (B1244331) derivative with a 5-methoxy group using N-bromosuccinimide (NBS) proceeds with high regioselectivity to give the 15-bromo product. nih.gov In contrast, the analogous compound lacking the methoxy group yields a mixture of mono- and di-brominated products. nih.gov

Chemical Transformations and Reaction Pathways of 7 Benzyloxy Isoquinoline

Reactivity of the Isoquinoline (B145761) Core

The isoquinoline nucleus can undergo a variety of transformations. The nitrogen atom makes the C-1 position susceptible to nucleophilic attack, particularly after activation of the nitrogen, as seen in Reissert reactions. Furthermore, the core can be functionalized through C-H activation or converted to a reactive species like a triflate to participate in cross-coupling reactions, enabling the introduction of diverse substituents.

Alkylation Reactions of Reissert Compounds Derived from Benzyloxyisoquinolines

The Reissert reaction is a classic method for the functionalization of the C-1 position of isoquinolines. nih.gov The process involves the reaction of the isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide, to form a 1-cyano-2-acyl-1,2-dihydroisoquinoline, known as a Reissert compound. nih.gov The C-1 proton of this intermediate is acidic and can be removed by a base to generate an anion, which then serves as a nucleophile for alkylation reactions.

For benzyloxyisoquinolines, this methodology provides a pathway to introduce alkyl or benzyl (B1604629) groups at the C-1 position. For instance, the Reissert compound of 7-benzyloxy-6-methoxyisoquinoline was utilized in the total synthesis of the benzylisoquinoline alkaloid cristadine. scribd.com The general procedure involves deprotonation of the Reissert compound using a strong base, such as sodium hydride or phenyllithium, followed by the addition of an alkylating agent like an alkyl or benzyl halide. rsc.org Phase-transfer catalysis has also been shown to be an effective method for these alkylations, sometimes improving yields and reducing reaction times. rsc.orgpkusz.edu.cn Subsequent hydrolysis of the N-acyl group and elimination of the cyanide group regenerates the aromatic isoquinoline ring, now bearing the new substituent at C-1. rsc.org

Reaction Step Reagents and Conditions Purpose Reference(s)
Reissert Compound FormationIsoquinoline, Acyl Chloride (e.g., Benzoyl Chloride), KCN, CH2Cl2/H2OFormation of the 1-cyano-2-acyl-1,2-dihydroisoquinoline rsc.org
Deprotonation/Anion FormationReissert Compound, Base (e.g., NaH, PhLi), Solvent (e.g., DMF, Dioxane)Generation of the C-1 nucleophile rsc.org
AlkylationReissert Anion, Alkylating Agent (e.g., Benzyl Bromide, Methyl Iodide)Introduction of the alkyl/benzyl group at C-1 rsc.org
Aromatization (Hydrolysis)Alkylated Reissert Compound, Aqueous Base (e.g., NaOH or KOH), HeatRemoval of protecting groups and restoration of the isoquinoline core rsc.org

Intramolecular Cyclization Reactions to Form Fused Ring Systems

The isoquinoline framework is a common precursor for the synthesis of more complex, fused polycyclic heteroaromatics. Through intramolecular cyclization reactions, new rings can be annulated onto the isoquinoline core, leading to structures like indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines, which are present in many biologically active molecules. scispace.comresearchgate.net

The indolo[2,1-a]isoquinoline skeleton is found in numerous natural products and functional materials with interesting biological activities, including antitumor and antileukemic properties. researchgate.netresearchgate.net Various synthetic strategies have been developed to construct this fused system. These methods often involve the intramolecular cyclization of a precursor where an indole (B1671886) moiety is tethered to the isoquinoline core.

Common strategies include:

Radical Cyclization : Tandem reactions involving radical generation and subsequent intramolecular cyclization onto the isoquinoline ring are effective. For example, Fe(OTf)3-promoted tandem selenylation/cyclization and electrochemical radical cascades have been successfully employed. pkusz.edu.cnresearchgate.net

Dehydrative Cyclocondensation : The reaction of easily accessible starting materials like 2-hydroxymethyl anilines with 2-ethynylbenzaldehydes can furnish the indolo[2,1-a]isoquinoline core in a one-pot process. researchgate.net

C-H Activation/Annulation : Modern methods utilize transition-metal catalysis (e.g., Rhodium or Copper) to effect a C-H activation and annulation cascade, directly forming the fused system from precursors like 2-phenylindoles and alkynes or N-aryl tetrahydroisoquinolines and α-diazoketones. scispace.comresearchgate.net

Acid-Induced Cyclization : Intramolecular cyclization of precursors such as 1-(phenethyl)indoles can be induced by strong acids like trifluoroacetic acid to yield the target indolo[2,1-a]isoquinoline scaffold. researchgate.net

While these represent general pathways, the direct application starting from a 7-(benzyloxy)isoquinoline derivative would require its elaboration into a suitable tethered indole precursor prior to the key cyclization step.

The benzimidazo[2,1-a]isoquinoline (B1203507) framework is another important heterocyclic system, with derivatives showing potential as anticancer agents and topoisomerase I inhibitors. pkusz.edu.cnwikipedia.org Intramolecular cyclization is a key strategy for their synthesis.

A notable example involving a benzyloxy-substituted precursor is the synthesis of sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones. pkusz.edu.cnresearchgate.net In this pathway, a CuBr2-catalyzed radical relay addition/cyclization is employed. The reaction starts with an activated alkene, such as a derivative of 2-phenyl-1H-benzo[d]imidazole, which undergoes a sulfonation/cyclization cascade with a substituted-thiosulfonate. pkusz.edu.cnresearchgate.net This method successfully produced 3-(Benzyloxy)-5-methyl-5-((phenylsulfonyl)methyl)benzo researchgate.netresearchgate.netimidazo[2,1-a]isoquinolin-6(5H)-one in a 69% yield. pkusz.edu.cn

Other established methods for forming this ring system include:

Palladium-catalyzed intramolecular cyclization of precursors like 2-[2-(trimethylsilylethynyl)phenyl]-1H-benzimidazole. researchgate.net

Rhodium-catalyzed intramolecular double C-H bond activation of N-aryl benzimidazole (B57391) derivatives.

Copper-catalyzed cascade reactions between components like o-alkynylbenzonitriles and o-iodoanilines, which form multiple C-N bonds in a single operation. wikipedia.org

Fused Ring System General Synthetic Approach Key Intermediates/Precursors Reference(s)
Indolo[2,1-a]isoquinolinesRadical Cyclization / C-H Annulation2-Arylindoles, N-Aryl-THIQs scispace.comresearchgate.netresearchgate.net
Benzimidazo[2,1-a]isoquinolinesRadical Addition/Cyclization2-Arylbenzimidazoles, Activated Alkenes pkusz.edu.cnresearchgate.net
Benzimidazo[2,1-a]isoquinolinesPd- or Rh-catalyzed C-H Activation2-(o-haloaryl)benzimidazoles wikipedia.orgresearchgate.net

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For functionalizing the this compound core, these reactions are particularly powerful when a reactive handle, such as a halogen or a triflate, is present on the isoquinoline ring system.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide or triflate, is exceptionally versatile for creating C-C bonds. This reaction has been effectively applied to isoquinoline systems derived from benzyloxy-substituted precursors to introduce a wide range of aryl groups.

A practical, large-scale synthesis was developed to produce 8-aryl-3-formyl-isoquinolines, which are precursors for chiral iron catalysts. The key intermediate, 8-triflyloxy-3-(diethoxymethyl)isoquinoline, was prepared from 2-(benzyloxy)-6-iodobenzaldehyde. This isoquinoline triflate proved to be an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The coupling was performed with various aryl boronic acids using a palladium catalyst, such as Pd(PPh₃)₄, in ethanol (B145695) at elevated temperatures. This approach demonstrates high functional group tolerance, allowing for the introduction of aryl groups with diverse electronic properties.

The general applicability of Suzuki coupling to heteroaryl halides, including quinolines and isoquinolines, is well-established, providing a robust method for their functionalization.

Aryl Boronic Acid Partner Catalyst System Conditions Product Yield Reference
Phenylboronic acidPd(PPh₃)₄ (5 mol %)Ethanol, 90 °C, 4 h8-Phenyl-3-formylisoquinoline90%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol %)Ethanol, 90 °C, 4 h8-(4-Methoxyphenyl)-3-formylisoquinoline91%
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5 mol %)Ethanol, 90 °C, 4 h8-(4-(Trifluoromethyl)phenyl)-3-formylisoquinoline85%
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5 mol %)Ethanol, 90 °C, 4 h8-(3,5-Dimethylphenyl)-3-formylisoquinoline92%
1-Naphthylboronic acidPd(PPh₃)₄ (5 mol %)Ethanol, 90 °C, 4 h8-(Naphthalen-1-yl)-3-formylisoquinoline81%

Selective Reductions of the Isoquinoline Ring System

The reduction of the isoquinoline ring in this compound derivatives can be achieved with regioselectivity, depending on the chosen reagents and reaction conditions. A notable method for the partial reduction of aromatic systems is the Birch reduction, which employs a dissolving metal in liquid ammonia (B1221849) with a proton source. numberanalytics.compitt.edu This reaction proceeds via the transfer of electrons from the metal to the substrate, creating a radical anion intermediate that is subsequently protonated. numberanalytics.com

For isoquinoline systems, the regioselectivity of the reduction is influenced by the substituents on the ring. pitt.edu Electron-donating groups, such as the benzyloxy group, are deactivating and typically direct protonation to the ortho- and meta-positions. pitt.edu Synthetic procedures have been developed for the Birch reduction of related isoquinolinone systems, yielding enantiomerically related lactam enolates which can be further alkylated with high diastereoselectivity. acs.org For instance, the Birch reduction of chiral 3,4-dihydro-1(2H)-isoquinolinones followed by alkylation has been reported to give products with diastereoselectivities greater than 20:1. acs.org

Another strategy for partial reduction involves the transition metal-catalyzed hydrosilylation or hydroboration of isoquinoline salts, which can lead to the formation of 1,2-dihydroisoquinolines. acs.org The choice of metal catalyst is crucial for achieving high regioselectivity. acs.org

Table 1: Overview of Selective Reduction Strategies for Isoquinoline Systems

Reduction Method Reagents Product Type Key Features
Birch Reduction Na or Li in liquid NH₃, alcohol Dihydroisoquinoline derivatives Reduces the aromatic ring; regioselectivity is influenced by substituents. numberanalytics.compitt.eduacs.org
Catalytic Hydrosilylation Transition metal catalyst, silane 1,2-Dihydroisoquinolines Mild conditions; good regioselectivity depending on the catalyst. acs.org
Catalytic Hydroboration Transition metal catalyst, borane 1,2-Dihydroisoquinolines Mild conditions; offers an alternative to hydrosilylation. acs.org

Cleavage and Transformation of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its relative stability and the various methods available for its removal. In the context of this compound, deprotection is a key step to unmask the 7-hydroxyisoquinoline (B188741) core for further functionalization or as the final step in the synthesis of a target molecule.

Catalytic hydrogenolysis is the most common and efficient method for the cleavage of benzyl ethers. nacatsoc.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). d-nb.inforesearchgate.netbeilstein-journals.org The process is generally clean, yielding the deprotected alcohol and toluene (B28343) as the byproduct. organic-chemistry.org

In the synthesis of isoquinoline alkaloids, the debenzylation of 7-benzyloxy-6-methoxy-1-methylisoquinoline using palladium-catalyzed hydrogenation in methanol (B129727) proceeds in almost quantitative yield. d-nb.info However, the efficiency of the hydrogenolysis can be affected by other functional groups present in the molecule. For instance, the presence of an iodide counterion can act as a poison for the palladium catalyst, significantly reducing the reaction rate and yield. d-nb.infobeilstein-journals.org In one reported case, high-pressure hydrogenolysis of a quaternized isoquinoline salt containing an iodide ion resulted in only a minor amount (7%) of the O-debenzylated product. d-nb.infobeilstein-journals.org

The selectivity of the hydrogenolysis is a critical consideration, especially in the presence of other reducible groups like aromatic halogens. nacatsoc.org By carefully selecting the catalyst type (e.g., unreduced vs. reduced Pd/C) and controlling reaction conditions, selective debenzylation can be achieved with high efficiency, minimizing undesired side reactions like dehalogenation. nacatsoc.org

Table 2: Conditions for Catalytic Hydrogenolysis of Benzyloxyisoquinolines

Substrate Catalyst Solvent Conditions Yield Reference
7-Benzyloxy-6-methoxy-1-methylisoquinoline Pd/C Methanol H₂ atmosphere ~100% d-nb.info
(7-(Benzyloxy)-6-methoxyisoquinolin-1-yl(dimethyl)amino)methylium iodide Pd/C Methanol High-pressure H₂ 7% (debenzylated product) d-nb.infobeilstein-journals.org
General Benzyl Ethers Pd/C Various (e.g., Ethyl Acetate) H₂ (45 psig), 25°C High nacatsoc.org

While catalytic hydrogenolysis is prevalent, alternative methods are necessary when the substrate contains functional groups that are sensitive to hydrogenation.

Oxidative Deprotection: Oxidative cleavage offers a valuable alternative for removing benzyl ethers. organic-chemistry.org One approach involves oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org More direct methods utilize specific oxidizing agents. For example, a system employing a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can effectively deprotect benzyl groups at room temperature. nih.govorganic-chemistry.org This method is notable for its broad substrate scope, tolerating functional groups that are sensitive to hydrogenation. nih.govorganic-chemistry.org Another oxidative method uses ozone, which cleaves benzyl ethers under relatively mild conditions. organic-chemistry.org Laccase enzymes, in the presence of a mediator like TEMPO, can also facilitate the chemoselective deprotection of N-benzyl groups under aerobic conditions in aqueous media. uniovi.es

Dissolving Metal Reduction: Dissolving metal reductions provide another pathway for debenzylation. numberanalytics.com This type of reaction involves the use of an alkali metal, such as lithium or sodium, in a solvent like liquid ammonia. numberanalytics.comfiveable.me The reaction proceeds through the transfer of electrons from the metal to the substrate. numberanalytics.com For benzyl ether cleavage, the reaction of the substrate with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures can achieve deprotection under very mild and chemoselective conditions. organic-chemistry.org

Acidic Conditions: The cleavage of benzyl ethers can also be accomplished using strong acids, although this method is generally limited to substrates that lack acid-sensitive functional groups. organic-chemistry.org Lewis acids, such as boron trichloride (B1173362) (BCl₃), can be used for chemoselective debenzylation. The reaction with BCl₃, often in the presence of a cation scavenger like pentamethylbenzene, proceeds at low temperatures and is compatible with various functional groups. organic-chemistry.org In broader organic synthesis, strong protic acids like trifluoroacetic acid (TFA) are commonly used for the deprotection of other protecting groups, such as the Boc group, highlighting the utility of acidic conditions for cleavage reactions. google.comfishersci.co.uk

Table 3: Comparison of Alternative Debenzylation Strategies

Deprotection Strategy Reagents Key Features
Oxidation Nitroxyl-radical/PIFA, Ozone Tolerates hydrogenation-sensitive groups; can be performed under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.org
Dissolving Metal Reduction Li, catalytic naphthalene in THF Very mild conditions; chemoselective. organic-chemistry.org
Acidic Conditions BCl₃/cation scavenger, Strong protic acids Effective for acid-stable molecules; can be highly chemoselective. organic-chemistry.org

Structural Diversity and Analogues of 7 Benzyloxy Isoquinoline

Exploration of Substituted 7-(Benzyloxy)isoquinoline Frameworks

The substitution pattern on the this compound ring system is a key determinant of a molecule's chemical properties and biological activity. Scientists have explored various substitutions at different positions to fine-tune the molecule for specific applications.

Analysis of N-(7-Benzyloxy-isoquinolin-1-yl)-guanidine (PD186994)

While the guanidine (B92328) functional group is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, detailed public information regarding the specific synthesis and analysis of N-(7-Benzyloxy-isoquinolin-1-yl)-guanidine (PD186994) is limited in the available literature. The synthesis of guanidine derivatives can often be achieved through methods involving the reaction of amines with cyanamides or by activating thioureas for nucleophilic displacement. semanticscholar.org However, specific analytical procedures and characterization data for PD186994 are not readily found in public databases.

Synthesis and Characterization of 6-Benzyloxy-7-methoxy-isoquinoline and its Derivatives

The compound 6-Benzyloxy-7-methoxy-isoquinoline has been synthesized as a key intermediate for creating analogues of known SK channel-blocking alkaloids. The goal of such synthesis is to explore the chemical space around these alkaloids by replacing a methoxy (B1213986) group with a benzyloxy group. This substitution allows for the evaluation of how a bulkier aromatic group impacts the ligand's affinity for SK channels. The synthesis of its derivatives involves preparing the corresponding Reissert compound, which is then used for synthesizing alkylated isoquinolines. These derivatives can be further modified, methylated, and reduced to produce the final stereoisomeric products.

Table 1: Chemical Properties of 6-Benzyloxy-7-methoxy-isoquinoline Intermediate

Property Value
Compound Name 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
CAS Number 68360-22-5
Molecular Formula C₁₇H₁₇NO₂

| Use | Reactant in the synthesis of VMAT2 imaging agents and SK channel blocker analogues. |

Poly-benzyloxyated Isoquinolines, such as 7,8-Bis(benzyloxy)isoquinoline

Poly-benzyloxyated isoquinolines represent another avenue of structural exploration. These compounds, featuring multiple benzyloxy groups on the isoquinoline (B145761) core, serve as important building blocks for more complex molecules. For instance, 7,8-bis(benzyloxy)isoquinolines are utilized as precursors in alkylation reactions. They can be treated with sodium hydride and an appropriate benzyl (B1604629) chloride, such as 3,4,5-trimethoxybenzyl chloride, to yield 1-benzylated products following alkaline hydrolysis. thieme-connect.de This demonstrates their utility in constructing elaborate molecular architectures, including those found in bis-tetrahydroisoquinoline alkaloids. thieme-connect.deacs.org

Integration of Benzyloxy Moieties into Benzyltetrahydroisoquinoline Alkaloid Analogues

The benzyloxy group is strategically incorporated into analogues of benzyltetrahydroisoquinoline alkaloids to probe structure-activity relationships. The isoquinoline nucleus is a core component of a vast number of alkaloids, including papaverine (B1678415) and morphine. thieme-connect.de In synthetic analogues, a benzyloxy group often serves as a replacement for a methoxy group found in the natural product or its derivatives. This substitution introduces greater steric bulk and alters the electronic properties of the molecule. By comparing the biological activity of the benzyloxy-containing analogue to its methoxy-containing counterpart, researchers can gain insights into the spatial and electronic requirements of the biological target, such as ion channels or receptors.

Stereochemical Aspects in the Synthesis of Benzyloxyisoquinoline Analogues

The synthesis of complex benzyloxyisoquinoline analogues, particularly those derived from benzyltetrahydroisoquinolines, frequently results in the formation of one or more chiral centers. Consequently, the products are often obtained as a mixture of stereoisomers (enantiomers and diastereomers). The spatial arrangement of substituents is critical for biological activity, as stereoisomers can have different affinities for their targets, as well as different pharmacological and toxicological profiles.

Development of Chiral Separation Techniques

Given the importance of stereochemistry, the development and application of chiral separation techniques are essential. High-performance liquid chromatography (HPLC) is a widely used and powerful method for this purpose. For instance, a semi-preparative chiral HPLC technique has been successfully employed to isolate the individual stereoisomers of certain alkylated 6-benzyloxy-7-methoxy-isoquinoline derivatives. Following separation, the absolute configuration of the isolated stereoisomers can be unequivocally determined using methods such as X-ray crystallography. Other advanced techniques available for chiral separations in pharmaceutical chemistry include Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

Determination of Absolute Configurations via Advanced Spectroscopic and Diffraction Methods

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For analogues of this compound, which often possess one or more stereogenic centers, determining the precise three-dimensional arrangement of atoms is essential for understanding their structure-activity relationships. Advanced spectroscopic and diffraction techniques, including X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), provide powerful tools for this purpose. These methods, often used in conjunction with quantum chemical calculations, offer a reliable pathway to elucidate the absolute stereochemistry of these complex molecules.

X-ray Crystallography: The Definitive Method in the Solid State

Single-crystal X-ray diffraction is widely regarded as the gold standard for the determination of molecular structure, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. The ability to determine the absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion, which becomes significant when a heavy atom is present in the molecule or when using a radiation source with a wavelength near the absorption edge of one of the atoms.

In the context of this compound analogues, the presence of the oxygen and nitrogen atoms can sometimes be sufficient for the determination of the absolute configuration with high-quality crystals and modern diffractometers. For instance, the absolute configuration of stereoisomers of 6-benzyloxy-7-methoxy analogues of N-methyl-laudanosine (NML) and AG525 has been successfully determined using X-ray crystallography. researcher.life

A representative example that illustrates the power of this technique is the structural elucidation of (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Although not a benzyloxy-substituted compound, its structural similarity makes it a relevant case study. The analysis of its crystal structure provided a definitive assignment of the R configuration at the C1 stereocenter. nih.gov The key crystallographic parameters obtained from such an analysis are typically presented in a detailed table.

Table 1: Representative Crystallographic Data for a Tetrahydroisoquinoline Analogue. nih.gov
ParameterValue
Chemical FormulaC₁₇H₁₉NO₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.543(2)
b (Å)6.987(1)
c (Å)12.234(3)
β (°)101.54(2)
Volume (ų)715.3(3)
Z2
Absolute ConfigurationR

Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As a solution-state technique, VCD provides valuable information about the absolute configuration of molecules as they exist in solution, which is often more relevant to their biological activity. The power of VCD lies in its combination with quantum chemical calculations.

The process typically involves the following steps:

Experimental Measurement: The VCD and infrared (IR) spectra of the chiral molecule are recorded.

Conformational Search: A computational search for the low-energy conformers of the molecule is performed.

Quantum Chemical Calculations: For each stable conformer, the IR and VCD spectra are calculated using Density Functional Theory (DFT).

Spectral Comparison: The calculated spectra are Boltzmann-averaged according to the relative energies of the conformers and then compared with the experimental spectra. A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration.

This combined experimental and theoretical approach has been successfully applied to a wide range of complex natural products, including isoquinoline alkaloids. nih.govnih.gov For example, the absolute configurations of the iso-schizozygane alkaloids, which share structural motifs with some isoquinoline derivatives, were definitively determined using a concerted application of VCD, ECD, and optical rotation calculations. nih.gov While specific VCD data for this compound is not widely published, the methodology is directly applicable. The comparison relies on the "fingerprint" nature of the VCD spectrum, which is highly sensitive to the molecule's three-dimensional structure.

Table 2: Key Steps in VCD-Based Absolute Configuration Determination.
StepDescriptionKey Output
1Experimental VCD/IR MeasurementExperimental Spectra
2Computational Conformational AnalysisLow-energy Conformers
3DFT Spectral CalculationsCalculated VCD/IR Spectra for each Conformer
4Boltzmann Averaging and ComparisonAssignment of Absolute Configuration

Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region. ECD is particularly sensitive to the spatial arrangement of chromophores within a molecule. The benzyloxy and isoquinoline moieties in this compound and its analogues act as chromophores, making ECD a suitable technique for their stereochemical analysis.

Similar to VCD, the modern application of ECD for absolute configuration determination relies heavily on the comparison of experimental spectra with those predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular stereoisomer.

The stereochemical assignment of benzylisoquinoline alkaloids has been successfully achieved by combining NMR studies with CD spectroscopy. researchgate.net The experimental CD spectrum of an unknown stereoisomer is compared with the TD-DFT calculated spectrum for a chosen configuration. A mirror-image relationship between the experimental and calculated spectra indicates that the absolute configuration is opposite to the one used in the calculation. This approach provides a high level of confidence in the assignment of the absolute configuration of complex alkaloids in solution. nih.govresearchgate.net

Table 3: Comparison of Spectroscopic and Diffraction Methods for Absolute Configuration Determination.
MethodSample StatePrincipleKey Requirement
X-ray CrystallographySolid (Single Crystal)Anomalous Dispersion of X-raysHigh-quality single crystal
Vibrational Circular Dichroism (VCD)SolutionDifferential absorption of circularly polarized IR lightComputational modeling (DFT)
Electronic Circular Dichroism (ECD)SolutionDifferential absorption of circularly polarized UV-Vis lightPresence of chromophores and computational modeling (TD-DFT)

Spectroscopic Characterization and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 7-(Benzyloxy)isoquinoline, offering detailed insights into its atomic connectivity and conformational dynamics in solution.

High-Resolution ¹H NMR for Structural Elucidation and Conformational Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in defining the substitution pattern and conformational aspects of the this compound scaffold. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each proton within the molecule.

In a typical ¹H NMR spectrum of a benzyloxy-substituted isoquinoline (B145761), the protons of the isoquinoline core and the benzyloxy moiety resonate in distinct regions. The protons on the isoquinoline ring system typically appear in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the benzyloxy group. For instance, in the related compound 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, the aromatic protons show characteristic signals that can be assigned to their specific positions on the isoquinoline ring. Anomalous line broadening has been observed in the ¹H NMR spectra of some dihydroisoquinolines, which can be indicative of slow conformational exchange processes on the NMR timescale ias.ac.in.

NOESY Experiments for Proximity and Conformational Preferences

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique employed to investigate the spatial proximity of protons within a molecule, thereby revealing its conformational preferences. In flexible molecules like this compound, rotation around the C-O and O-CH₂ single bonds of the benzyloxy group can lead to various conformers.

NOESY experiments on related 1-benzyl-1,2,3,4-tetrahydroisoquinoline systems have been used to determine the preferred orientation of the benzyl (B1604629) group relative to the isoquinoline core researchgate.net. For this compound, NOESY would be expected to show correlations between the benzylic methylene protons and the protons on the isoquinoline ring, particularly H-6 and H-8. The presence and intensity of these cross-peaks would provide direct evidence for the through-space proximity of these protons, allowing for the determination of the dominant conformation in solution. The quantitative analysis of NOE intensities can even provide estimates of interproton distances, further refining the conformational model.

Analysis of Chemical Shift Perturbations and Shielding Effects in Benzyloxy-Substituted Isoquinolines

The introduction of a benzyloxy group at the C-7 position of the isoquinoline ring induces significant changes in the chemical shifts of the nearby protons and carbons, a phenomenon known as chemical shift perturbation (CSP). These perturbations arise from the electronic and steric effects of the substituent.

The electron-donating nature of the oxygen atom in the benzyloxy group generally leads to an upfield shift (shielding) of the ortho and para protons on the isoquinoline ring. Conversely, the aromatic ring of the benzyloxy group can exert through-space shielding or deshielding effects on nearby protons of the isoquinoline nucleus, depending on the preferred conformation. By comparing the ¹H and ¹³C NMR spectra of this compound with that of unsubstituted isoquinoline, the magnitude and direction of these chemical shift perturbations can be quantified. This analysis provides valuable insights into the electronic distribution within the molecule and the spatial orientation of the benzyloxy substituent. The concentration-dependent chemical shifts observed in some quinoline (B57606) derivatives suggest that intermolecular interactions, such as π-π stacking, can also influence the chemical shifts, a factor that should be considered in the analysis uncw.edu.

Confirmation of Proton and Carbon Assignments via ¹H-¹H COSY and Heteronuclear Correlation Experiments

To unambiguously assign all proton and carbon signals in the NMR spectra of this compound, a suite of two-dimensional correlation experiments is employed.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals scalar coupling networks between protons, typically those on adjacent carbon atoms. For the isoquinoline core, COSY spectra would show correlations between adjacent aromatic protons, aiding in their sequential assignment. For instance, a cross-peak between two protons would confirm their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a crucial step in assigning the ¹³C NMR spectrum, as each cross-peak links a specific proton resonance to its corresponding carbon resonance.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This technique is invaluable for establishing the connectivity between different parts of the molecule. For example, HMBC correlations would be expected between the benzylic methylene protons and the C-7 carbon of the isoquinoline ring, as well as the ipso-carbon of the phenyl ring, thus confirming the attachment of the benzyloxy group.

Together, these correlation experiments provide a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals, which is a prerequisite for detailed structural and conformational analysis.

¹H NMR Data for a Related Dihydroisoquinoline Derivative
Proton Chemical Shift (ppm)
Aromatic H6.73 (s)
Aromatic H6.60 (s)
Methylenedioxy H5.95 (s)
Benzylic H (C-4)2.2 - 3.0 (broad hump)
Data for 3,4-dihydro-6,7-methylenedioxyisoquinoline, highlighting typical regions for isoquinoline protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and subsequently fragments in a characteristic manner.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation pattern is often dominated by cleavages at the weakest bonds. A primary and highly characteristic fragmentation pathway for this compound would involve the cleavage of the benzylic C-O bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a 7-hydroxyisoquinoline (B188741) radical cation.

Further fragmentation of the isoquinoline moiety would likely follow patterns observed for isoquinoline itself, which includes the loss of HCN to form a naphthalenic cation researchgate.net. The analysis of these fragment ions provides a "fingerprint" that confirms the molecular structure and the presence of the benzyloxy substituent. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further corroborating the proposed structure.

Predicted Key Fragments in the Mass Spectrum of this compound
m/z Proposed Fragment Identity
[M]⁺Molecular Ion
91Benzyl cation ([C₇H₇]⁺)
[M-91]⁺7-Hydroxyisoquinoline radical cation
[M-HCN]⁺Fragment from the isoquinoline ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the isoquinoline and phenyl rings.

C-N stretching: Vibrations of the C-N bonds within the isoquinoline ring would appear in the fingerprint region.

C-O-C stretching: The ether linkage of the benzyloxy group would give rise to a strong, characteristic absorption band, typically in the range of 1275-1200 cm⁻¹ (for aryl-alkyl ethers).

Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The presence of these characteristic absorption bands in the IR spectrum provides confirmatory evidence for the presence of the isoquinoline core, the phenyl group, and the ether linkage, consistent with the structure of this compound.

Characteristic Infrared Absorption Frequencies for this compound
Functional Group Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
Aryl-Alkyl C-O-C Stretch1275 - 1200
Aromatic C-H Out-of-Plane Bend900 - 675

Theoretical and Computational Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation (or approximations of it) to find the lowest energy structure.

Ab initio methods are based on first principles, without the use of experimental data beyond fundamental physical constants. DFT, a computationally more efficient alternative, calculates the electron density of a system to determine its energy and other properties. A common approach involves selecting a theoretical model (like B3LYP) and a basis set (such as 6-31+G(d,p)) to perform the calculations. arxiv.orgresearchgate.net The output of a geometry optimization provides key structural parameters.

For a molecule like 7-(benzyloxy)isoquinoline, these calculations would yield precise values for:

Bond Lengths: The distances between bonded atoms (e.g., C-N, C-O, C=C).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

Dihedral Angles: The rotational angle between the planes of four consecutively bonded atoms, which defines the molecule's conformation.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. The table below illustrates the type of data that would be generated from a DFT geometry optimization of an isoquinoline (B145761) derivative.

ParameterAtoms InvolvedCalculated Value (Example)
Bond LengthC1-N21.37 Å
Bond LengthC7-O1.36 Å
Bond AngleC1-N2-C3117.5°
Dihedral AngleC8-C7-O-CH₂-175.2°

Prediction and Estimation of Energy Barriers for Conformational Interconversions

Molecules with flexible single bonds, such as the C-O bond in the benzyloxy group of this compound, can exist in multiple spatial arrangements called conformers. These conformers can interconvert by rotation around these bonds. Computational chemistry can be used to predict the energy barriers that separate these different conformations.

Studies on related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have utilized ab initio methods (e.g., RHF/6-31g(d,p)) to investigate conformational preferences and the energy barriers between them. gaussian.com The analysis typically involves mapping the potential energy surface as a function of a specific dihedral angle. This allows for the identification of stable conformers (energy minima) and the transition states that connect them (energy maxima).

For this compound, key conformational questions would involve the orientation of the benzyloxy group relative to the isoquinoline ring. The energy barriers between different stable conformers determine the flexibility of the molecule and the relative populations of each conformer at a given temperature. A low energy barrier suggests rapid interconversion, while a high barrier indicates that the conformers are more conformationally locked.

The following table exemplifies the kind of data that would be obtained from such a conformational analysis.

ConformerRelative Energy (kcal/mol)Energy Barrier for Interconversion (kcal/mol)
Conformer A (Extended)0.004.5
Conformer B (Folded)1.25

In Silico Modeling for Understanding Molecular Interactions and Selectivity

In silico modeling encompasses a range of computational techniques used to simulate how a molecule interacts with other molecules, such as biological receptors or enzymes. These methods are crucial for understanding the basis of molecular recognition and for designing molecules with specific biological activities. dftk.org

Molecular Docking is a primary technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). dftk.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

For instance, studies on quinoline (B57606) and isoquinoline derivatives have used molecular docking to investigate their interactions with enzymes like α-amylase or receptors like the sigma-2 receptor. dftk.org These simulations can identify key intermolecular interactions, such as:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Favorable interactions between nonpolar groups.

Pi-Pi Stacking: Interactions between aromatic rings.

By understanding these interactions, researchers can rationalize the molecule's biological activity and selectivity. For example, docking studies could reveal why this compound might bind to a particular receptor with higher affinity than a closely related analog. This information is invaluable in the field of drug discovery for designing more potent and selective therapeutic agents. dftk.org

The results of a molecular docking study are often summarized in a table that highlights the key interactions and binding energies.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5Lys72Hydrogen Bond with N of isoquinoline
Phe168Pi-Pi Stacking with benzyl (B1604629) ring

Applications in Complex Molecular Synthesis and Strategy

Role as an Intermediate in the Total Synthesis of Natural Products and Related Alkaloids

The utility of 7-(benzyloxy)isoquinoline as a precursor is prominently demonstrated in the synthesis of several classes of alkaloids, where the isoquinoline (B145761) framework forms the core of the target molecule.

Benzylisoquinoline Alkaloids and their Analogues

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse family of natural products, many of which possess significant pharmacological properties. The synthesis of these molecules often relies on the construction of the characteristic 1-benzylisoquinoline (B1618099) skeleton. While direct examples of the total synthesis of natural BIAs commencing from this compound are not extensively documented in readily available literature, the strategic importance of protecting the hydroxyl group at the 7-position is a well-established principle in synthetic design. The benzyloxy group serves as a robust protecting group that is stable to a variety of reaction conditions commonly employed in the elaboration of the isoquinoline core and the introduction of the benzyl (B1604629) substituent at the C1 position. Its subsequent removal, typically via catalytic hydrogenation, provides access to the free hydroxyl group, a common feature in many naturally occurring BIAs.

Bisbenzyltetrahydroisoquinolines and Diaryl Ether Bridge Formation

Bisbenzyltetrahydroisoquinoline alkaloids are characterized by the presence of two benzyltetrahydroisoquinoline units linked together, often through a diaryl ether bridge. The formation of this ether linkage is a critical and often challenging step in the total synthesis of these complex molecules. The Ullmann condensation is a classical and effective method for the construction of such diaryl ether bonds.

In this context, a 7-hydroxyisoquinoline (B188741) derivative is a key precursor. The synthesis would involve the protection of this hydroxyl group as a benzyl ether, yielding a this compound intermediate. This protection strategy is crucial to prevent undesired side reactions of the free phenol (B47542) during subsequent synthetic transformations. The Ullmann coupling reaction would then be employed to form the diaryl ether linkage between the protected isoquinoline moiety and another aromatic partner. The benzyloxy group's stability under the often harsh conditions of the Ullmann reaction (high temperatures and the presence of a copper catalyst) makes it a suitable choice. Following the successful formation of the diaryl ether bridge, the benzyl protecting group can be selectively removed to unveil the natural product's phenolic hydroxyl group.

Construction of Fused Polycyclic Systems (e.g., Indolo[2,1-a]isoquinolines, Lamellarin Skeleton)

The utility of this compound derivatives extends to the synthesis of more complex, fused polycyclic systems, such as the indolo[2,1-a]isoquinolines and the lamellarin family of marine alkaloids.

A notable application is in the formal total synthesis of the dibenzopyrrocoline alkaloids (±)-cryptaustoline and (±)-cryptowoline, which feature the indolo[2,1-a]isoquinoline core. In these syntheses, a 7-benzyloxyisoquinoline derivative serves as a key starting material. The isoquinoline nitrogen is first quaternized, and subsequent chemical transformations lead to the construction of the fused indole (B1671886) ring system. The benzyloxy group remains intact throughout these steps, effectively masking the reactive phenolic functionality.

Furthermore, a structurally related compound, 6-(benzyloxy)-7-methoxy-3,4-dihydroisoquinoline, has been instrumental in the synthesis of analogues of the lamellarins. These marine alkaloids possess a complex pentacyclic or hexacyclic framework. The synthesis of the core 5,6-dihydropyrrolo[2,1-a]isoquinoline skeleton of lamellarin analogues has been achieved starting from benzyl-protected isovanillin. This initial protection gives rise to a 3-(benzyloxy)-4-methoxybenzaldehyde, which is then elaborated through a series of steps, including a Bischler-Napieralski cyclization, to form the crucial 6-(benzyloxy)-7-methoxy-3,4-dihydroisoquinoline intermediate. This intermediate then undergoes further reactions to construct the fused pyrrole (B145914) ring, ultimately leading to the lamellarin skeleton.

Case Studies Illustrating Strategic Use of the Benzyloxy Protecting Group

The selection of a protecting group is a critical strategic decision in multistep organic synthesis. The benzyloxy group in this compound offers several advantages that have been effectively leveraged in the synthesis of complex alkaloids.

A key strategic advantage of the benzyloxy group is its stability across a wide range of chemical conditions, including acidic and basic media, and its inertness towards many oxidizing and reducing agents. This robustness allows for extensive chemical modifications to be performed on other parts of the isoquinoline molecule without affecting the protected hydroxyl group.

For instance, in the synthesis of complex isoquinoline derivatives, the Bischler-Napieralski reaction is a common method for cyclization to form the dihydroisoquinoline ring. This reaction is typically carried out using strong dehydrating agents like phosphorus oxychloride (POCl3). The benzyloxy group at the 7-position is stable under these harsh acidic conditions, allowing for the successful construction of the isoquinoline core.

Another critical aspect is the selective removal of the benzyl group. Catalytic hydrogenation is the most common and mild method for debenzylation, proceeding under neutral conditions with high efficiency. This orthogonality allows for the deprotection of the 7-hydroxyl group at a late stage in the synthesis, after other sensitive functional groups have been installed. For example, in a synthetic route involving multiple protecting groups, the benzyl ether can be cleaved selectively in the presence of other groups such as silyl (B83357) ethers or certain esters, providing a high degree of synthetic flexibility. This selective deprotection is crucial for revealing the final functionality of the target natural product without disturbing the rest of the carefully constructed molecular architecture.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has driven significant innovation in the synthesis of isoquinoline (B145761) derivatives. rsc.org Traditional methods are often plagued by drawbacks such as low yields, harsh reaction conditions, and the generation of substantial waste. researchgate.net Consequently, modern research emphasizes the integration of green chemistry principles, including the use of benign solvents, atom-economical reactions, and energy-efficient processes. nih.govrsc.org

Key areas for future development include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction rates and improving yields in isoquinoline synthesis. nih.gov For instance, microwave irradiation has been successfully used in ruthenium-catalyzed C-H/N-N activation and annulation reactions, providing rapid access to isoquinolines and isoquinolinones in high yields (62-92%). nih.gov

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without isolating intermediates significantly improves efficiency. nih.gov Palladium-catalyzed tandem allylation and intramolecular amination reactions represent a two-step, one-pot synthesis of a 3-methylisoquinoline (B74773) scaffold. nih.gov

Catalyst-Free and Metal-Free Approaches: Moving away from transition-metal catalysts, which can be expensive and toxic, is a major goal. nih.gov An eco-friendly method for synthesizing 3-arylisoquinolines utilizes Nafion® NR50, an acidic catalyst, with hexamethyldisilazane (B44280) (HMDS) as the nitrogen source under microwave irradiation, achieving excellent yields. nih.gov

These modern approaches aim to reduce the environmental impact and cost associated with the synthesis of complex molecules like 7-(Benzyloxy)isoquinoline.

Exploration of Novel Catalytic Systems and Environmentally Benign Reaction Conditions

The exploration of novel catalysts is central to developing more sustainable synthetic protocols. While conventional methods often rely on stoichiometric, harsh reagents, contemporary research focuses on catalytic systems that are efficient, recyclable, and operate under mild, environmentally friendly conditions. rsc.orgnih.gov

Novel Catalytic Systems:

Transition-Metal Catalysis: Research continues to identify cheaper and more abundant metal catalysts. Ruthenium and cobalt have been used effectively in C-H activation/annulation reactions to build the isoquinoline core. nih.govresearchgate.net For example, a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation has been used for the efficient synthesis of isoquinolines. nih.gov Rhodium(III)-catalyzed C-H functionalization is another powerful method for creating multisubstituted isoquinolines. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal toxicity and contamination. researchgate.net Organocatalysts have been employed in the synthesis of isoquinolines from 1,5-yne-imines via intramolecular migration. researchgate.net

Nanocatalysts: Nanocatalysts, such as KF/CP@MWCNTs, offer high efficiency, short reaction times, and easy recovery and recyclability, making them suitable for green synthesis protocols. nih.gov

Environmentally Benign Reaction Conditions: The shift towards greener chemistry involves not just the catalyst but the entire reaction system.

Solvent Choice: The use of non-toxic, biodegradable, and recyclable solvents like polyethylene (B3416737) glycol (PEG) or even water is a key aspect of sustainable synthesis. nih.govresearchgate.net Solvent-free conditions, where the reactants themselves act as the medium, represent an ideal scenario for minimizing waste. ias.ac.in

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. nih.gov Cobalt-catalyzed annulation of azines with alkynes, for instance, demonstrates high atom economy by incorporating both nitrogen atoms of the azine into the isoquinoline product. researchgate.net

The following table summarizes various catalytic systems and reaction conditions being explored for isoquinoline synthesis.

Catalytic SystemReaction TypeKey AdvantagesReference
Ruthenium in PEG-400C-H/N-N Activation/AnnulationRecyclable catalyst, green solvent, high yields nih.gov
Rhodium(III)C-H Activation/CyclizationHigh efficiency, broad substrate scope organic-chemistry.org
CobaltC-H/N-N Bond ActivationHigh atom economy, oxidant-free researchgate.net
Nafion® NR506-exo-dig CyclizationMetal-free, eco-friendly nih.gov
KF/CP@MWCNTs NanocatalystFour-Component ReactionHigh yields, short reaction times, catalyst recovery nih.gov

Refinement of Protecting Group Strategies for Enhanced Selectivity and Yield

Future research in this area focuses on:

Orthogonal Protecting Groups: An ideal protecting group strategy involves "orthogonality," where each protecting group in a molecule can be removed under a specific set of conditions without affecting the others. neliti.comoup.com This allows for the sequential unmasking and reaction of different functional groups. neliti.com For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed with a base, allowing for selective manipulation when both are present in a molecule. neliti.com

Chemoselective Removal: Developing highly chemoselective methods for deprotection is crucial. nih.gov The picoloyl (Pico) ester group, for example, can be catalytically removed with high selectivity using inexpensive iron(III) or copper(II) salts, leaving other common protecting groups intact. nih.gov

Mild Deprotection Conditions: Harsh deprotection conditions can damage sensitive functional groups elsewhere in the molecule. oup.com Therefore, a key goal is to develop protecting groups that can be removed under mild conditions. Benzyl (B1604629) ethers, for instance, can be cleaved by hydrogenolysis, a typically mild method. oup.com

The table below outlines common protecting groups and their typical deprotection methods, highlighting the variety of strategies available to synthetic chemists.

Protecting GroupFunctional Group ProtectedTypical Deprotection ConditionsKey FeaturesReference
Benzyl (Bn)Alcohol, AmineHydrogenolysis (H₂, Pd/C); HBr in acetic acidStable to many conditions, removed mildly oup.com
tert-Butoxycarbonyl (Boc)AmineAcidic media (e.g., TFA)Widely used in peptide synthesis neliti.com
Fluorenylmethoxycarbonyl (Fmoc)AmineBasic conditions (e.g., piperidine)Orthogonal to Boc group neliti.com
Silyl (B83357) Ethers (e.g., TMS, TBDMS)AlcoholFluoride ion (e.g., TBAF); aqueous acidStability can be tuned by steric bulk oup.com
Picoloyl (Pico)Alcohol (as ester)Catalytic Cu(II) or Fe(III) salts; NaOMeHighly chemoselective removal nih.gov

Integration of Advanced Computational Methods for Predictive Synthesis and Mechanism Elucidation

Computer-aided drug discovery (CADD) and other computational methods are becoming indispensable tools in modern organic synthesis. beilstein-journals.org These in silico techniques can accelerate the development process by predicting reaction outcomes, elucidating complex reaction mechanisms, and aiding in the design of novel synthetic pathways and molecules. beilstein-journals.org

Key applications in the context of isoquinoline synthesis include:

Predictive Synthesis: Computational models can help predict the feasibility and potential yield of a proposed synthetic route before it is attempted in the lab. This saves time, resources, and reduces waste. Structure-based methods can predict how substrates will interact with a catalyst, guiding the selection of optimal reaction components. beilstein-journals.org

Mechanism Elucidation: Understanding the step-by-step mechanism of a reaction is crucial for optimization. Computational chemistry can model transition states and reaction intermediates that are often difficult or impossible to observe experimentally. For example, the mechanism of the Bischler-Napieralski reaction is understood to proceed through an intermediate nitrilium salt, a detail supported by theoretical studies. organic-chemistry.org Similarly, the proposed mechanism for the deoxygenation of isoquinoline N-oxides involves a [3+2] dipolar cycloaddition followed by homolytic cleavage, which can be investigated using computational models. thieme-connect.de

Catalyst and Ligand Design: Computational tools can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between a catalyst, substrates, and ligands, researchers can rationally design modifications to improve performance.

Pharmacophore Modeling and QSAR: For derivatives of this compound with potential biological activity, quantitative structure-activity relationship (QSAR) and pharmacophore modeling can predict how structural modifications will affect their therapeutic efficacy. beilstein-journals.org This guides the synthesis towards more potent and selective compounds.

The integration of these advanced computational methods with practical laboratory work creates a powerful synergistic approach, enabling more rapid and efficient discovery and development of synthetic routes for complex and valuable molecules like this compound.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system for 2-(Benzyloxy)isoquinoline-1,3-dione with Z=4) .
  • HPLC-MS : Validates purity (>97%) and detects trace impurities in final products .
  • FT-IR and NMR : Confirm functional groups (e.g., benzyl ether C-O stretch at ~1100 cm⁻¹) and regiochemistry .

How can researchers design this compound derivatives for targeted enzyme inhibition?

Advanced Research Question
Case Study : Targeting 11β-HSD1 for diabetes research:

  • Docking studies : Use molecular modeling to predict interactions between the benzyloxy group and enzyme hydrophobic pockets .
  • In vitro assays : Measure IC₅₀ values using recombinant human 11β-HSD1 and cortisol production in cell lines .
  • Selectivity screening : Cross-test against related enzymes (e.g., 11β-HSD2) to avoid off-target effects .
    Data-Driven Design : Fluorine substitution at position 7 improves metabolic stability, while maintaining inhibitory potency .

What in vivo models are appropriate for evaluating the therapeutic potential of this compound-based compounds?

Advanced Research Question

  • Neuroprotection studies : Use MPTP-induced Parkinson’s models in rodents to assess dopamine neuron survival .
  • Cancer xenografts : Evaluate tumor growth inhibition in nude mice implanted with human carcinoma cells .
  • Pharmacokinetics : Measure oral bioavailability and brain-plasma ratios in Sprague-Dawley rats using LC-MS/MS .
    Experimental Pitfalls : Monitor for metabolite toxicity (e.g., benzyl alcohol byproducts) via hepatic enzyme profiling .

How can computational tools aid in optimizing this compound derivatives for reduced toxicity?

Advanced Research Question

  • QSAR modeling : Predict ADMET properties (e.g., logP, hERG inhibition) using software like Schrödinger or MOE .
  • Toxicity databases : Cross-reference EPA DSSTox for structural alerts (e.g., nitroso intermediates) .
  • In silico mutagenicity : Apply Derek Nexus to flag potential carcinogens .

What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Focus

  • Batch variability : Standardize synthetic protocols (e.g., CAS RN 15357-92-3) to ensure compound consistency .
  • Assay reproducibility : Use positive controls (e.g., known 11β-HSD1 inhibitors) in enzymatic assays .
  • Meta-analysis : Compare PubChem bioactivity data (e.g., IC₅₀ ranges) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.